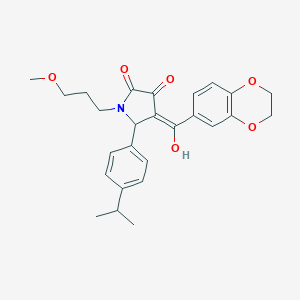![molecular formula C26H32N2O4 B266733 (E)-{1-[3-(dimethylammonio)propyl]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-propoxyphenyl)methanolate](/img/structure/B266733.png)
(E)-{1-[3-(dimethylammonio)propyl]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-propoxyphenyl)methanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-{1-[3-(dimethylammonio)propyl]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-propoxyphenyl)methanolate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MitoQ, and it is a mitochondria-targeted antioxidant that has been shown to have a wide range of biological effects.
Mecanismo De Acción
The mechanism of action of MitoQ involves its ability to selectively accumulate in the mitochondria of cells. Once inside the mitochondria, MitoQ can scavenge reactive oxygen species (ROS) and other free radicals that can cause oxidative damage to cells. MitoQ can also modulate the activity of enzymes involved in mitochondrial respiration, which can have downstream effects on cellular metabolism.
Biochemical and Physiological Effects:
MitoQ has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to protect cells from oxidative stress, reduce inflammation, and modulate cellular metabolism. MitoQ has also been shown to have neuroprotective effects, and it may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MitoQ in lab experiments is its ability to selectively accumulate in the mitochondria of cells. This allows researchers to study the effects of mitochondrial dysfunction on cellular processes. However, one limitation of using MitoQ in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure that MitoQ does not have adverse effects on cells.
Direcciones Futuras
There are many potential future directions for research on MitoQ. One area of interest is the potential applications of MitoQ in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of MitoQ in the treatment of cancer, as this compound has been shown to have anti-tumor effects. Additionally, there is potential for the development of new compounds based on the structure of MitoQ that may have even more potent biological effects.
Métodos De Síntesis
The synthesis of MitoQ involves the reaction of a quinone molecule with a triphenylphosphonium cation. This reaction results in the formation of a positively charged compound that can selectively accumulate in the mitochondria of cells. The synthesis of MitoQ is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
MitoQ has been extensively studied for its potential applications in scientific research. This compound has been shown to have antioxidant properties that can protect cells from oxidative stress. MitoQ has also been shown to have anti-inflammatory effects, and it may have potential applications in the treatment of inflammatory diseases.
Propiedades
Nombre del producto |
(E)-{1-[3-(dimethylammonio)propyl]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-propoxyphenyl)methanolate |
|---|---|
Fórmula molecular |
C26H32N2O4 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H32N2O4/c1-5-17-32-21-13-11-20(12-14-21)24(29)22-23(19-9-7-18(2)8-10-19)28(26(31)25(22)30)16-6-15-27(3)4/h7-14,23,29H,5-6,15-17H2,1-4H3/b24-22+ |
Clave InChI |
QNBWWRKTQNGNBX-ZNTNEXAZSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC=C(C=C3)C)/[O-] |
SMILES |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)C)O |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC=C(C=C3)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266653.png)
![5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266654.png)
![(E)-{2-(4-ethoxy-3-methoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(furan-2-yl)methanolate](/img/structure/B266656.png)
![(E)-(4-chlorophenyl){1-[3-(dimethylammonio)propyl]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266657.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B266659.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B266661.png)
![5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266663.png)
![5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266664.png)
![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266665.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate](/img/structure/B266667.png)
![(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate](/img/structure/B266673.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266685.png)
